tert-Butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate tert-Butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 1630906-54-5
VCID: VC2598204
InChI: InChI=1S/C13H24N2O2/c1-11(2,3)17-10(16)15-13-7-4-12(14,5-8-13)6-9-13/h4-9,14H2,1-3H3,(H,15,16)
SMILES: CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)N
Molecular Formula: C13H24N2O2
Molecular Weight: 240.34 g/mol

tert-Butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate

CAS No.: 1630906-54-5

Cat. No.: VC2598204

Molecular Formula: C13H24N2O2

Molecular Weight: 240.34 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate - 1630906-54-5

Specification

CAS No. 1630906-54-5
Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
IUPAC Name tert-butyl N-(4-amino-1-bicyclo[2.2.2]octanyl)carbamate
Standard InChI InChI=1S/C13H24N2O2/c1-11(2,3)17-10(16)15-13-7-4-12(14,5-8-13)6-9-13/h4-9,14H2,1-3H3,(H,15,16)
Standard InChI Key GRVKFPSOHUZDAY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)N
Canonical SMILES CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)N

Introduction

Chemical Identifiers and Structure

tert-Butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate is identified through several standardized chemical identifiers. The compound's core structure consists of a bicyclo[2.2.2]octane scaffold with an amino group at the 4-position and a tert-butyloxycarbonylamino (Boc) group at the 1-position.

Basic Identifiers

ParameterValue
CAS Number1630906-54-5
Molecular FormulaC₁₃H₂₄N₂O₂
Molecular Weight240.34 g/mol
IUPAC Nametert-butyl N-(4-amino-1-bicyclo[2.2.2]octanyl)carbamate

The compound can be represented through various chemical notation systems, facilitating its identification across different chemical databases and research publications .

Chemical Notation Systems

Notation SystemIdentifier
InChIInChI=1S/C13H24N2O2/c1-11(2,3)17-10(16)15-13-7-4-12(14,5-8-13)6-9-13/h4-9,14H2,1-3H3,(H,15,16)
InChIKeyGRVKFPSOHUZDAY-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)NC12CCC(CC1)(CC2)N

These standardized notations enable precise identification and structural representation in chemical databases and computational chemistry applications .

Physical and Chemical Properties

The physical and chemical properties of tert-Butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate define its behavior in various conditions and reactions, providing essential information for researchers working with this compound.

Physical Properties

PropertyValueNote
Physical State (20°C)SolidWhite to light yellow powder or crystals
Boiling Point342.5±41.0°CPredicted value
Density1.08±0.1 g/cm³Predicted value
pKa12.72±0.40Predicted value

These physical properties are primarily based on computational predictions rather than experimental measurements, which is common for specialized research compounds with limited commercial use .

Structural Characteristics

The bicyclo[2.2.2]octane scaffold provides a rigid, three-dimensional framework that positions the functional groups in specific spatial orientations. This rigid structure contributes to the compound's stability and creates a unique molecular geometry that can be advantageous in certain applications. The amino group at the 4-position and the carbamate group at the 1-position are positioned in a specific spatial relationship that can influence the compound's reactivity and interaction with other molecules.

Synonyms and Alternative Nomenclature

Due to the complexity of chemical naming conventions, this compound is known by several synonyms in scientific literature and commercial contexts.

Synonyms
tert-butyl N-{4-aminobicyclo[2.2.2]octan-1-yl}carbamate
tert-butyl N-(4-amino-1-bicyclo[2.2.2]octanyl)carbamate
N1-Boc-bicyclo[2.2.2]octane-1,4-diamine
Carbamic acid, N-(4-aminobicyclo[2.2.2]oct-1-yl)-, 1,1-dimethylethyl ester
(4-Amino-bicyclo[2.2.2]oct-1-yl)-carbamic acid tert-butyl ester
I9810 (catalog designation)

These various names reflect different aspects of the compound's structure and are used in different contexts within chemical research and industry .

Synthesis Methods

The synthesis of tert-Butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate involves several key steps to construct the bicyclic scaffold and introduce the functional groups at specific positions.

General Synthetic Approach

The synthesis typically involves:

  • Formation of the bicyclo[2.2.2]octane framework through cyclization reactions

  • Strategic introduction of functional groups at the 1 and 4 positions

  • Protection/deprotection strategies to achieve the desired substitution pattern

  • Installation of the tert-butyloxycarbonyl (Boc) protecting group on one of the amino functionalities

This synthetic approach is designed to maintain high yields and purity while ensuring compatibility with further functionalization steps that might be required in more complex synthetic routes.

Synthetic Challenges

The synthesis of this compound presents several challenges, including:

  • Regioselective functionalization of the bicyclic scaffold

  • Differentiation between the nitrogen functionalities

  • Potential for side reactions during the introduction of the Boc protecting group

  • Purification considerations to obtain high-purity material

Overcoming these challenges requires careful selection of reaction conditions and purification methods to ensure the desired product is obtained with high purity and yield.

ParameterRecommendation
TemperatureRoom temperature to 2-8°C
Light ExposureProtect from light
AtmosphereStore under inert gas (air sensitive)
ContainerKeep in sealed container
Special ConsiderationsKeep in a dark, dry place

These storage recommendations help prevent degradation of the compound, particularly hydrolysis of the carbamate functionality or oxidation of the amino group .

ParameterClassification
GHS PictogramGHS07 (Exclamation mark)
Signal WordWarning
Hazard ClassIrritant

These classifications indicate that while the compound presents some hazards, they are relatively moderate compared to more dangerous chemical substances .

Hazard and Precautionary Statements

TypeStatements
Hazard StatementsH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P280: Wear protective gloves/protective clothing/eye protection/face protection

These statements provide important guidance for safe handling and emergency response when working with the compound .

SupplierCatalog NumberPackage SizePurity
Sigma-Aldrich/BLD PharmatechBL3H160BF990Various97%
Aladdin ScientificALA-T629946-100mg100 mg≥97%
ChemSceneCS-0040455Various97%
Synthonix CorporationSY3465084268100 mgNot specified
AmbeedNot specified1 g≥98%

This information provides researchers with options for sourcing the compound for their studies .

Related Compounds

Several structurally related compounds have been identified that share core structural elements with tert-Butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate.

Structural Analogs

CompoundCAS NumberStructural Difference
tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)carbamate1638769-02-4Contains an additional methylene group between the bicyclic structure and the carbamate
tert-Butyl (4-hydroxybicyclo[2.2.2]octan-1-yl)carbamate1252672-84-6Contains a hydroxyl group instead of an amino group at the 4-position
tert-butyl N-[4-(2-aminoethyl)bicyclo[2.2.2]octan-1-yl]carbamate2231676-52-9Contains an aminoethyl group at the 4-position instead of a simple amino group

These related compounds demonstrate various modifications to the core structure, offering different reactivity profiles and potential applications .

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